molecular formula C9H19NO B139439 1-(2-Propyl)-2-piperidinemethanol CAS No. 135938-65-7

1-(2-Propyl)-2-piperidinemethanol

Cat. No.: B139439
CAS No.: 135938-65-7
M. Wt: 157.25 g/mol
InChI Key: MGHBKVAZXQNHPK-UHFFFAOYSA-N
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Description

1-(2-Propyl)-2-piperidinemethanol is a piperidine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position of the piperidine ring and an isopropyl (-C3H7) substituent on the nitrogen atom (position 1). Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as chiral building blocks and intermediates. The substituents on the nitrogen and adjacent carbon atoms influence physicochemical properties, toxicity, and applications.

Properties

CAS No.

135938-65-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

MGHBKVAZXQNHPK-UHFFFAOYSA-N

SMILES

CC(C)N1CCCCC1CO

Canonical SMILES

CC(C)N1CCCCC1CO

Synonyms

2-Piperidinemethanol,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Propyl)-2-piperidinemethanol with structurally related piperidine derivatives from the evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Substituents (N) Substituent (Position 2) Molecular Weight (g/mol) Hazards (GHS) Applications References
This compound (Target) Not Available C9H19NO (Inferred) Isopropyl (C3H7) Methanol (CH2OH) 157.2 (Inferred) Not Available Research, Pharmaceuticals (Inferred) -
1-Methyl-2-piperidinemethanol 20845-34-5 C7H15NO Methyl (CH3) Methanol (CH2OH) 129.2 Not Provided Research
Piperidine-2-ethanol 1484-84-0 C7H15NO Hydrogen (H) Ethanol (CH2CH2OH) 129.2 Not Provided Industrial, Research
2-Piperidineethanol,1-(phenylmethyl)- 119204-13-6 C14H21NO Benzyl (C6H5CH2) Ethanol (CH2CH2OH) 219.3 H302, H315, H319, H335 (Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation) Laboratory Chemicals, Manufacturing

Key Comparative Insights

Structural Differences and Physicochemical Implications
  • N-Substituents: The isopropyl group in the target compound introduces steric bulk and lipophilicity compared to the smaller methyl group in 1-Methyl-2-piperidinemethanol . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The benzyl group in 2-Piperidineethanol,1-(phenylmethyl)- adds aromaticity and significantly increases molecular weight (219.3 g/mol vs. 129.2 g/mol for simpler analogs), which could affect crystallinity and melting points .
  • Position 2 Substituents: The methanol (-CH2OH) group in the target compound and 1-Methyl-2-piperidinemethanol provides a primary alcohol functional group, enabling hydrogen bonding and participation in esterification or oxidation reactions.
Hazard Profiles
  • Only 2-Piperidineethanol,1-(phenylmethyl)- has documented hazards, including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) . The absence of hazard data for other compounds in the evidence highlights the need for further toxicological studies.

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